![molecular formula C14H28ClNO4 B3026200 (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride CAS No. 162041-08-9](/img/structure/B3026200.png)
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Übersicht
Beschreibung
The compound is a derivative of a class of drugs that are known for their pharmacological importance. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds that share similar structural motifs and functional groups. For instance, the first paper discusses 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, which is an antidote drug with a similar trimethylammonium group and carboxylic acid functionality . The second paper describes the synthesis of a carnitine palmitoyltransferase I inhibitor, which also contains the trimethylammonium group and a carboxylic acid moiety, although it is further modified with a phosphinyl group . These compounds are of interest due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that are designed to be efficient, safe, and cost-effective. In the second paper, the synthesis of CPI975, a carnitine palmitoyltransferase I inhibitor, is described. The process begins with the reaction of 1-tetradecanol with phosphorus trichloride in tetrahydrofuran (THF) at low temperatures to form 1-tetradecyl phosphorochloridate. This intermediate is then treated with l-carnitine in the presence of a base to yield the desired product, which is further purified by recrystallization . This synthesis route could provide insights into the potential synthetic pathways for the compound of interest, considering the similarities in functional groups.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a similar compound, 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, have been investigated using various spectroscopic techniques and quantum chemical calculations. The study includes Fourier-transform infrared spectroscopy (FT-IR), FT-Raman, ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) . These techniques, along with density functional theory (DFT) calculations, help in understanding the molecular geometry, electronic structure, and intra-molecular interactions that stabilize the molecule.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the exact compound , they do offer insights into the reactivity of structurally similar compounds. For example, the first paper discusses the local reactivity properties through molecular electrostatic potential (MEP) and evaluates Fukui functions to describe the activity of the sites on the molecule . These studies are crucial for understanding how such compounds might interact with biological targets or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in the context of their potential therapeutic applications. The first paper provides a comprehensive analysis of the statistical thermodynamic functions, such as entropy, enthalpy, and heat capacity, over a temperature range, which are important for understanding the stability and behavior of the compound under different conditions . Additionally, the HOMO-LUMO energy gap is determined to correlate with the UV-absorption spectra, which is significant for assessing the electronic properties of the compound .
Relevant Case Studies
The first paper includes a molecular docking study to investigate the potential of the molecule to bind with a specific receptor, which is an antidote protein . This type of study is a relevant case example of how the compound's interaction with biological targets is assessed, which is crucial for drug development. Although no specific case studies are provided for the exact compound , these methodologies can be applied to similar compounds to predict their biological activity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
Research on the chemistry of Group 8 half-sandwich complexes reveals insights into the synthesis and reactivity of compounds that could be analogous to "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride." These complexes play significant roles in catalytic transformations, including C-C coupling reactions which are pivotal in organic synthesis (Cadierno, Gamasa, & Gimeno, 2004).
Biological and Pharmaceutical Applications
A review on the chemistry and biological properties of thioureas indicates the potential for related compounds to act as ligands in coordination chemistry, with applications extending to pharmaceuticals due to their biological activities (Saeed, Flörke, & Erben, 2014). This suggests that compounds like "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride" could find use in medicinal chemistry, possibly as intermediates or active pharmaceutical ingredients.
Antioxidant and Reactive Oxygen Species (ROS) Regulation
Oxidative stress phenomena and the regulation of cellular redox homeostasis are critical in understanding disease mechanisms and developing therapeutic strategies. The role of various compounds in modulating oxidative stress and acting as antioxidants could be relevant to the study of "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride" (Kohen & Nyska, 2002).
Cancer Therapy
The exploration of rhenium compounds for their antitumor effects provides a precedent for researching the therapeutic potential of related organometallic compounds. Rhenium complexes, particularly those with a Re(I)(CO)3+ core, have been studied for their cytotoxicity against cancer cells, highlighting the broader potential of organometallic compounds in oncology (Bauer, Haase, Reich, Crans, & Kühn, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-heptanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOHTNOXOAAHQ-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



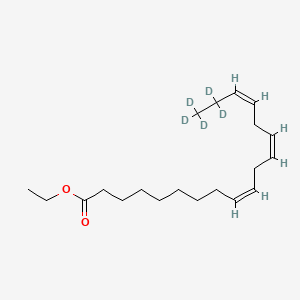
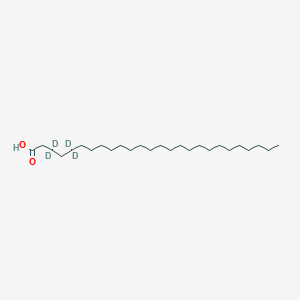
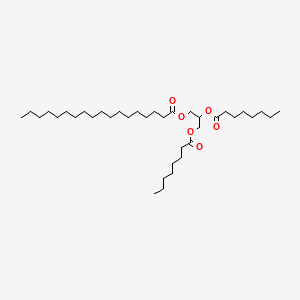
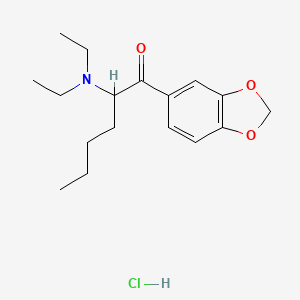
![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)
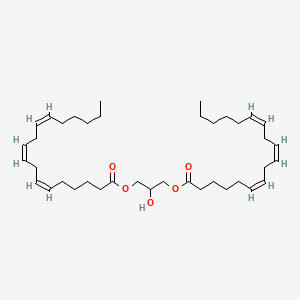
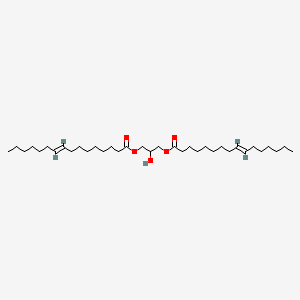
![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
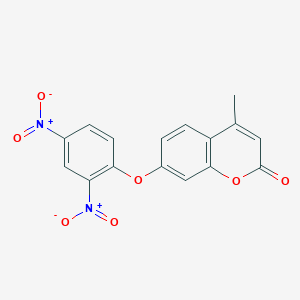
![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
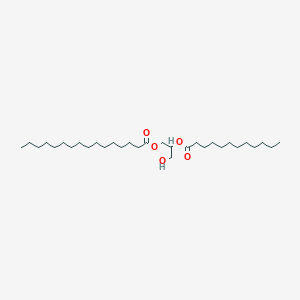
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)